Boc-D-Phe(4-Guad-Pmc)-OH

Description

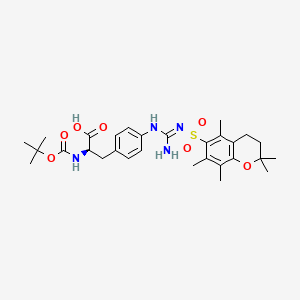

Structure

3D Structure

Properties

Molecular Formula |

C29H40N4O7S |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |

InChI |

InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1 |

InChI Key |

ZLDDTVFZJTYADC-JOCHJYFZSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc D Phe 4 Guad Pmc Oh and Analogous Aryl Substituted D Phenylalanine Derivatives

Synthetic Routes to 4-Substituted D-Phenylalanine Scaffolds

The creation of D-phenylalanine derivatives with substituents at the 4-position of the phenyl ring is a key step in the synthesis of Boc-D-Phe(4-Guad-Pmc)-OH and related compounds. These modifications can dramatically influence the properties of the final peptide.

Introduction of Aromatic Substituents at the Para-Position of D-Phenylalanine

A variety of methods exist for introducing substituents at the para-position of D-phenylalanine. One common approach involves the nitration of the aromatic ring of D-phenylalanine. For instance, a mixture of nitric acid and sulfuric acid can be used to introduce a nitro group, which can then be reduced to an amino group and further modified. google.com For example, 4-nitro-D-phenylalanine is a commercially available starting material that serves as a precursor for introducing other functionalities. peptide.com

Alternative strategies include enzymatic and chemoenzymatic methods. Phenylalanine ammonia (B1221849) lyases (PALs) can be used in the asymmetric hydroamination of cinnamic acids to produce substituted D-phenylalanines with high optical purity. nih.govresearchgate.net This biocatalytic approach offers a green and efficient route to these valuable building blocks. nih.govresearchgate.net Asymmetric hydrogenation of dehydroamino acid precursors is another powerful technique for generating enantiomerically pure substituted D-phenylalanine derivatives on a large scale. acs.org

The choice of synthetic route often depends on the desired substituent and the scale of the reaction. For instance, the synthesis of fluorinated phenylalanines has been achieved through various methods, including the alkylation of glycine (B1666218) derivatives and Knoevenagel condensation. beilstein-journals.org

Specific Strategies for Guanidino Group Incorporation onto the Phenyl Ring

The introduction of a guanidino group onto the phenyl ring of D-phenylalanine is a crucial step in the synthesis of this compound. This is typically achieved by converting a para-amino group on the phenylalanine ring into a guanidine (B92328).

A common method involves the reaction of a primary amine with a guanidinylating agent. researchgate.net One such reagent is N,N′-di-Boc-N″-triflylguanidine, which can efficiently guanidinylate primary amines. mdpi.com Another approach utilizes pyrazole-based guanidinylating reagents, which react rapidly with primary amines in solution or on a solid phase. researchgate.net The choice of guanidinylating agent can be critical for achieving high yields and avoiding side reactions.

The synthesis of 4-guanidino-L-phenylalanine has been reported, and similar methodologies can be adapted for the D-enantiomer. nih.gov These methods often start from a precursor with a leaving group at the para-position, which is then displaced by a guanidinylating agent.

Protecting Group Chemistry for Guanidino Moieties: Focus on Pmc

The highly basic and nucleophilic nature of the guanidino group necessitates its protection during peptide synthesis to prevent unwanted side reactions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used protecting group for the guanidino functionality of arginine and its analogues.

Rationale for Pmc Application in Guanidine Protection in Peptide Synthesis

The Pmc group offers several advantages in peptide synthesis. It is sufficiently stable to the conditions used for the removal of the Nα-Fmoc group (piperidine) but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. nih.govpeptide.com This allows for its use in Fmoc-based solid-phase peptide synthesis (SPPS).

Compared to other sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc is more acid-labile, allowing for faster deprotection times. mdpi.com The development of the Pmc group was a significant advancement, reducing the harshness of the final cleavage step. nih.gov While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is now more commonly used due to its even greater acid lability, Pmc remains a viable and effective option. nih.govmdpi.com

Methodologies for Pmc-Mediated Protection of the Guanidino Functionality

The introduction of the Pmc group onto the guanidino moiety is typically achieved by reacting the guanidine with Pmc-Cl (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) in the presence of a base. This reaction leads to the formation of a sulfonamide linkage, effectively masking the reactivity of the guanidine.

The synthesis of the final compound, this compound, involves a multi-step process. This typically starts with the protection of the amino group of D-phenylalanine with a Boc group and the carboxyl group as an ester. The guanidino group is then introduced and subsequently protected with the Pmc group.

N-alpha-Boc Protection of D-Amino Acids

The introduction of the tert-butoxycarbonyl (Boc) group onto the alpha-amino group of a D-amino acid is a fundamental step in peptide synthesis. This protecting group prevents the amine from participating in unwanted side reactions during subsequent synthetic transformations. chemimpex.com

Standard N-tert-Butoxycarbonylation Procedures for Amino Acids

The most common method for the N-alpha-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. numberanalytics.comnih.gov

The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc₂O. numberanalytics.com The choice of base is crucial for the success of the reaction. Inorganic bases like sodium hydroxide (B78521) or potassium bicarbonate are frequently used. orgsyn.org Organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed, particularly when the reaction is performed in organic solvents. The pH of the reaction mixture is typically maintained in the range of 9-10 to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.

A typical procedure for the Boc protection of a D-amino acid like D-phenylalanine involves dissolving the amino acid in an aqueous solution of sodium hydroxide. orgsyn.org Boc₂O, either neat or dissolved in a suitable organic solvent, is then added to the stirred solution. The reaction is often performed at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is typically acidified to a pH of 2-3 to protonate the carboxylic acid and any unreacted amine. The product, Boc-D-amino acid, is then extracted into an organic solvent like ethyl acetate. orgsyn.org The organic extracts are washed, dried, and the solvent is evaporated to yield the desired product, which may be further purified by crystallization or chromatography. orgsyn.org

Selectivity and Yield Optimization in Boc-Protection

Optimizing the selectivity and yield of the N-alpha-Boc protection is critical for an efficient synthesis. Several factors can influence the outcome of the reaction, including the nature of the amino acid, the choice of base and solvent, and the reaction temperature. numberanalytics.com

Factors Influencing Boc Protection:

| Factor | Influence on Reaction | Optimization Strategies |

| Steric Hindrance | Bulky amino acids may react more slowly. numberanalytics.com | Use of catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. numberanalytics.comrsc.org |

| Basicity of the Amine | More basic amines react more readily. numberanalytics.com | Careful control of pH is necessary to avoid side reactions associated with highly basic conditions. numberanalytics.com |

| Solvent Effects | The choice of solvent can impact reaction rate and selectivity. numberanalytics.com | Experimenting with different solvent systems can improve efficiency. numberanalytics.com |

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions. | Careful monitoring and control of temperature are crucial. numberanalytics.com |

For amino acids with reactive side chains, such as those containing hydroxyl or additional amino groups, chemoselectivity becomes a significant consideration. While the alpha-amino group is generally more nucleophilic, protection of the side-chain functional group may be necessary to prevent unwanted reactions. In some cases, adjusting the reaction conditions, such as pH and stoichiometry of the Boc-anhydride, can allow for selective N-alpha-protection.

The use of protic ionic liquids as catalysts has been explored as a metal- and coupling agent-free procedure for N-tert-butoxycarbonylation, offering advantages such as high yields, fast reaction times, and catalyst recyclability. researchgate.net Another approach involves the use of ultrasonic irradiation, which has been shown to be a facile and highly efficient strategy for the synthesis of N-Boc protected amino acid derivatives. researchgate.net

Reaction Optimization and Process Control in Multi-Step Synthesis

The synthesis of complex molecules like this compound involves multiple steps, each requiring careful optimization to ensure high yields and purity of the final product.

Solvent System Selection and Temperature Regulation for Derivatization

The choice of solvent system and the regulation of temperature are critical parameters in the derivatization of amino acids. The solvent must be able to dissolve the reactants and reagents while being inert to the reaction conditions. For the derivatization of amino acids, a variety of solvents are used, often in mixtures, to achieve the desired polarity and solubility characteristics. For instance, in the N-acetylation of amino acids, aqueous solutions are commonly used. nih.gov

Temperature plays a significant role in reaction kinetics and selectivity. csbio.com While elevated temperatures can accelerate reaction rates, they can also lead to increased side reactions and racemization. acs.org Therefore, a balance must be struck. For many derivatization reactions, room temperature is sufficient. nih.gov However, in some cases, cooling the reaction mixture, for example to 0-5 °C during acidification steps, is recommended to minimize side product formation. orgsyn.org In solid-phase peptide synthesis (SPPS), increasing the synthesis temperature can reduce coupling times while maintaining or even improving crude purity. csbio.com The use of microwave irradiation, which directly heats the reaction mixture, can significantly reduce reaction times in both solution-phase and solid-phase synthesis. acs.orgnih.gov

Coupling Reagent Evaluation for Efficient Bond Formation

The formation of the peptide bond is a central reaction in the synthesis of peptides and their derivatives. This step requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. A wide array of coupling reagents has been developed to achieve efficient and clean bond formation. sigmaaldrich.com

These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. sigmaaldrich.com

Commonly Used Coupling Reagents:

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to racemization and the formation of insoluble urea (B33335) byproducts (in the case of DCC). peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally provide fast and clean reactions with reduced racemization compared to carbodiimides. sigmaaldrich.compeptide.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient and popular for both solid-phase and solution-phase synthesis. sigmaaldrich.combachem.com HATU and HCTU are particularly effective for difficult couplings. sigmaaldrich.com |

The choice of coupling reagent is often dictated by the specific amino acids being coupled. For sterically hindered amino acids, more reactive reagents like HATU, PyAOP, or COMU are often required to achieve good yields. sigmaaldrich.comresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are frequently used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency. highfine.com

Strategies for Stereochemical Integrity Preservation (e.g., minimizing racemization)

Preserving the stereochemical integrity of the chiral centers in amino acids is of paramount importance during peptide synthesis. researchgate.net Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

Racemization is particularly problematic during the activation of the carboxylic acid group for peptide bond formation, as it can proceed through an oxazolone (B7731731) intermediate. nih.gov Several strategies are employed to minimize racemization:

Use of Additives: The addition of reagents like HOBt, HOAt, or Oxyma Pure to the coupling reaction mixture can effectively suppress racemization by forming reactive esters that are less prone to cyclize into oxazolones. highfine.com HOAt is often considered superior in this regard due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.comhighfine.com

Choice of Coupling Reagent: Certain coupling reagents are inherently less prone to causing racemization. For example, phosphonium-based reagents like PyBOP and aminium salts like HATU are generally preferred over carbodiimides for sensitive couplings. sigmaaldrich.compeptide.com

Controlling Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of racemization. The choice of base is also critical, as strong, sterically hindered bases like DIPEA are often preferred over less hindered bases like triethylamine.

Protecting Group Strategy: The nature of the N-terminal protecting group can influence the extent of racemization. Both Boc and Fmoc protecting groups, being carbamates, can contribute to the formation of racemizable intermediates upon activation. nih.gov Alternative protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been shown to significantly decrease α-carbon racemization. nih.govresearchgate.net

Stepwise Synthesis: In segment condensation strategies, where pre-formed peptide fragments are coupled, the C-terminal amino acid of the activating fragment is highly susceptible to racemization. To circumvent this, coupling is often performed with fragments having a C-terminal glycine or proline, which are not prone to racemization.

By carefully selecting the protecting groups, coupling reagents, and reaction conditions, the stereochemical integrity of the amino acid building blocks can be maintained throughout the synthesis of complex peptides like this compound.

Analytical Methodologies for Compound Characterization and Purity Assessment

The structural complexity of this compound necessitates a comprehensive suite of analytical techniques to confirm its identity, structure, and purity. These methods are crucial for ensuring the quality of the compound for its intended applications, particularly in peptide synthesis where the purity of each building block is paramount.

Advanced Chromatographic Separation Techniques for Modified Amino Acids

Chromatography is the cornerstone for the purification and purity assessment of modified amino acids. Due to the compound's polarity and multiple functional groups, a combination of techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of protected amino acids. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective. In this technique, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mtc-usa.com The retention time of the compound is a characteristic property under specific conditions and the peak area is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is well-suited for polar compounds like amino acids and their derivatives. helixchrom.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to RP-HPLC.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of synthesis and for preliminary purity checks. sigmaaldrich.com The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the chromatogram. The retention factor (Rf) value helps in identifying the compound.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Purpose |

| RP-HPLC | C18 (Octadecyl-silica) | Gradient of Water/Acetonitrile with 0.1% TFA | UV (220 nm, 254 nm) | Purity determination, Quantification |

| HILIC | Silica, Amide-bonded | Gradient of Acetonitrile/Ammonium Formate Buffer | UV, ELSD, MS | Separation of polar analogs, Orthogonal purity check |

| TLC | Silica Gel 60 F254 | Dichloromethane (B109758)/Methanol (e.g., 9:1 v/v) | UV (254 nm), Ninhydrin (B49086) stain | Reaction monitoring, Rapid purity assessment |

Spectroscopic and Spectrometric Analysis for Structural Confirmation

Spectroscopic and spectrometric methods provide detailed information about the molecular structure, confirming that the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure elucidation.

¹H NMR provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Pmc group (multiple signals for the aromatic and methyl protons), the phenylalanine backbone (α-CH, β-CH₂, and aromatic protons), and the NH protons of the guanidinyl and carbamate (B1207046) groups. researchgate.netrsc.org

¹³C NMR reveals the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the Pmc and phenyl rings, and the unique carbon of the guanidinium (B1211019) group. mdpi.com

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule, providing a precise measurement of its molecular weight. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules like protected amino acids. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the compound with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information by analyzing the fragmentation pattern. nih.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for Boc (singlet, ~1.4 ppm), Pmc methyls (singlets), Pmc CH₂ (multiplets), Phe backbone (α-H, β-CH₂), aromatic protons, and NH protons. researchgate.net |

| ¹³C NMR | Resonances for Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), guanidinyl carbon, and aromatic/aliphatic carbons of Phe and Pmc groups. mdpi.com |

| ESI-MS | Detection of the protonated molecule [M+H]⁺ and/or other adducts (e.g., [M+Na]⁺). The exact m/z value confirms the molecular weight. |

| HRMS | Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (e.g., C₂₉H₄₀N₄O₇S). nih.gov |

Chiral Analysis for Enantiomeric Purity Determination

Since the compound is a D-amino acid derivative, it is critical to determine its enantiomeric purity and quantify any presence of the corresponding L-enantiomer. This is crucial as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating enantiomers. researchgate.net This can be achieved in two primary ways:

Direct Separation: Using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of protected amino acids. researchgate.net

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

The enantiomeric excess (e.e.) can be calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

Capillary Electrophoresis (CE) with chiral selectors in the running buffer, such as cyclodextrins, is another powerful technique for enantiomeric separation. nih.gov It offers high separation efficiency and requires only a small amount of sample.

| Technique | Principle | Example Conditions | Purpose |

| Chiral HPLC (Direct) | Enantioselective interaction with a Chiral Stationary Phase (CSP). researchgate.net | Column: Polysaccharide-based CSP (e.g., Chiralpak®). Mobile Phase: Hexane/Isopropanol mixture. | Determination of enantiomeric excess (e.e.). |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Derivatizing agent: Marfey's reagent. Column: Standard C18. | Quantification of L-enantiomer impurity. |

| Chiral CE | Differential migration of enantiomers in the presence of a chiral selector in the buffer. nih.gov | Selector: β-Cyclodextrin added to the background electrolyte. | Orthogonal method for enantiopurity assessment. |

Advanced Applications of Boc D Phe 4 Guad Pmc Oh in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and Boc-D-Phe(4-Guad-Pmc)-OH is designed for seamless integration into these workflows, specifically those employing the Boc/benzyl (B1604629) protection strategy.

Compatibility with Boc-SPPS Strategies for Peptide Elongation

The Boc-SPPS strategy relies on an orthogonal protection scheme where the temporary Nα-Boc group is removed by mild acid, while side-chain protecting groups and the resin linker are cleaved by a much stronger acid at the end of the synthesis. This compound is fully compatible with this strategy.

The Nα-Boc group is readily cleaved under standard Boc-SPPS deprotection conditions, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com A common protocol involves a short pre-wash followed by a 15-25 minute deprotection step with 50% TFA/DCM. chempep.com The resulting protonated N-terminus is then neutralized to allow for the subsequent coupling reaction.

The Pmc protecting group on the guanidino side chain is stable to the repetitive mild acid treatments used for Boc removal, ensuring the side chain remains protected throughout the peptide elongation process. peptide.com The acid lability of the Pmc group is comparable to that of tert-butyl (tBu) based protecting groups, which are standard for protecting the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine in Boc-SPPS. peptide.compeptide.com This compatibility ensures that the introduction of this compound does not require significant alterations to the established Boc-SPPS cycles. chempep.comsigmaaldrich.com

Optimization of Coupling Conditions for Guanidino-Pmc Protected D-Phenylalanine

The successful incorporation of this compound into a growing peptide chain requires careful optimization of the coupling step. The bulky nature of the Pmc group, combined with the steric hindrance of the D-amino acid configuration, can slow down the acylation reaction. Inefficient coupling can lead to deletion sequences, which are difficult to separate from the target peptide. nih.gov

To overcome these challenges, several strategies can be employed:

Choice of Coupling Reagents: Highly efficient carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) or OxymaPure are effective. nih.govnih.gov Uronium/aminium-based reagents like HBTU, HATU, and HCTU are also powerful activators used to drive the reaction to completion.

Reaction Time and Temperature: Extending the coupling reaction time beyond the standard 1-2 hours may be necessary. In particularly difficult cases, performing a double coupling—where the coupling step is repeated with a fresh solution of activated amino acid—can ensure a higher yield of the desired product. nih.gov

Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard solvents for SPPS due to their excellent resin-swelling properties and ability to solubilize protected amino acids. peptide.com

Monitoring: Monitoring the completion of the coupling reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, is crucial to confirm the absence of free primary amines before proceeding to the next cycle.

| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |

| Coupling Reagent | DIC/HOBt | HATU/HCTU or DIC/OxymaPure | More potent activators are needed to overcome steric hindrance from the Pmc group and D-stereocenter. nih.gov |

| Equivalents | 2-3 eq. | 3-5 eq. | A higher concentration of the activated species can increase the reaction rate. |

| Reaction Time | 1-2 hours | 2-4 hours or double coupling | Allows more time for the sterically hindered coupling to proceed to completion. nih.gov |

| Solvent | DMF or NMP | DMF or NMP | Standard solvents are generally effective for solubilizing reactants and swelling the resin. peptide.com |

Post-Synthetic Deprotection Strategies for Pmc and Boc Groups from Peptides

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In Boc-SPPS, this is typically achieved with a single-step treatment using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

The Pmc group is designed to be cleaved under these strong acid conditions. peptide.com Its lability in strong acid is similar to other sulfonyl-based protecting groups for arginine, such as Mtr, but it is generally easier to remove. thermofisher.com The final cleavage cocktail must also efficiently remove the Nα-Boc group if it was not removed in the final cycle, along with other side-chain protecting groups like benzyl ethers (for Ser/Thr) and benzyl esters (for Asp/Glu). peptide.com

During acidolysis, reactive cationic species are generated from the cleavage of the protecting groups (e.g., t-butyl cations from Boc) and the Pmc group. sigmaaldrich.com These can cause unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine. thermofisher.com To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

| Cleavage Cocktail | Composition (v/v) | Target Residues & Conditions | Reference(s) |

| TFA/Water | 95:5 | For peptides without sensitive residues (Trp, Met, Cys, Arg). | thermofisher.compeptide.com |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail for peptides containing multiple sensitive residues, including Arg(Pmc). sigmaaldrich.commerckmillipore.com | sigmaaldrich.commerckmillipore.com |

| TFA/TIS/Water | 95:2.5:2.5 | A common non-malodorous cocktail effective for most sequences, including those with Arg(Pmc), especially when Trp is protected with a Boc group. nih.govmerckmillipore.com | nih.govmerckmillipore.com |

| TFA/Thioanisole | Varies | Thioanisole specifically accelerates the deprotection of Arg(Pmc) by TFA. thermofisher.com | thermofisher.com |

Utilization in Solution-Phase Peptide Synthesis for Specific Targets

While SPPS is dominant for research-scale peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable strategy for specific applications, such as the large-scale production of short peptides or the synthesis of complex peptide fragments that will later be joined together. nih.gov this compound can be effectively utilized in solution-phase protocols.

In a typical solution-phase coupling, this compound is activated in a suitable organic solvent and reacted with the free amine of another amino acid or peptide ester. nih.gov The coupling reagents and conditions are similar to those used in SPPS, with reagents like TBTU, HOBt, and DIC being common choices. nih.gov A key difference is that the product of each coupling and deprotection step must be purified, often through extraction or crystallization, before proceeding to the next step. The Boc group is removed using TFA, and the product is isolated before the subsequent coupling. The Pmc group remains on the guanidino function until the final deprotection step, which, like in SPPS, involves treatment with a strong acid and appropriate scavengers. nih.gov

Rational Design of Peptide and Peptidomimetic Structures Incorporating this compound

The decision to incorporate a specialized amino acid like this compound is driven by the desire to impart specific properties to the final peptide. The two key features of this building block—the D-stereochemistry and the guanidino side chain—are powerful tools for rational peptide design.

Influence of D-Amino Acid Stereochemistry on Peptide Conformation

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. Naturally occurring proteins are composed almost exclusively of L-amino acids, which favor the formation of right-handed α-helices and specific β-sheet arrangements. The introduction of a D-amino acid into an L-peptide sequence disrupts these native secondary structures. frontiersin.org

Induction of Turns: Instead of extending a helix or sheet, a D-amino acid often forces the peptide backbone to adopt a turn conformation, such as a β-turn. rsc.org This is due to the altered dihedral angles (phi and psi) that the D-isomer preferentially adopts. nih.gov By strategically placing a D-amino acid, chemists can precisely control the folding of a peptide into a specific, non-natural three-dimensional shape.

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases and peptidases. nih.gov These enzymes are stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-residue at or near the cleavage site prevents enzymatic recognition and hydrolysis, thereby increasing the in vivo half-life of peptide-based therapeutics. nih.gov

Altered Biological Activity: By changing the peptide's conformation, a D-amino acid can dramatically alter its binding affinity and selectivity for its biological target, such as a receptor or enzyme. frontiersin.org This can be used to create highly potent agonists or antagonists. The guanidino side chain of this compound mimics the side chain of arginine, allowing it to participate in hydrogen bonding and electrostatic interactions that are often crucial for molecular recognition, while the D-phenylalanine scaffold provides a rigid conformational constraint.

The combination of these effects makes this compound a valuable component in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

Role of Guanidino Functionality in Mediating Intermolecular Interactions

The guanidino group, the characteristic functional moiety of the amino acid arginine, plays a pivotal role in molecular recognition and biological activity. nih.gov Its unique properties, including a diffuse positive charge and the capacity to act as a five-way hydrogen bond donor, allow it to engage in a variety of strong and specific non-covalent interactions. nih.gov

The guanidinium (B1211019) cation is particularly adept at forming multidentate hydrogen bonds and stable electrostatic interactions, often referred to as salt bridges, with negatively charged groups such as carboxylates, phosphates, and sulfates. nih.govnih.gov These interactions are fundamental to many biological processes, including protein-protein recognition, enzyme-substrate binding, and the interaction of proteins with nucleic acids. nih.govnih.gov For instance, the guanidino group can interact with aspartate or glutamate (B1630785) residues via a bidentate salt bridge. nih.gov In the context of the ricin A chain's active site, an arginine residue (Arg180) is crucial for the depurination of ribosomal RNA, a process that involves protonating an adenine (B156593) base. wikipedia.org

In the compound this compound, the guanidino group is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. This bulky, acid-labile protecting group effectively masks the interactive potential of the guanidino functionality during peptide synthesis. This prevention of unwanted side reactions is critical for achieving high yields and purity in the final peptide. The Pmc group is designed to be stable under the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the functional guanidino group in the final peptide. nih.gov

| Interaction Type | Interacting Partner | Significance in Peptides |

|---|---|---|

| Hydrogen Bonding | Carboxylates, Phosphates, Sulfates | Structural stability, receptor binding. nih.gov |

| Electrostatic Interactions (Salt Bridges) | Negatively charged residues (Asp, Glu). nih.gov | Defines protein-protein interfaces and substrate recognition. nih.govnih.gov |

| Cation-π Interactions | Aromatic residues (Phe, Tyr, Trp). nih.gov | Contributes to binding affinity and specificity. nih.gov |

| Van der Waals Interactions | Aliphatic side chains (Leu, Ile). acs.org | Enhances packing and stability within protein cores. acs.org |

Approaches to Cyclization and Backbone Modification Using Modified Residues

Peptide cyclization is a powerful strategy for enhancing the therapeutic potential of peptides. nih.gov By constraining the peptide's conformation, cyclization can lead to increased receptor binding affinity, improved stability against enzymatic degradation, and enhanced bioavailability. nih.gov Similarly, backbone modifications can introduce novel structural features that influence a peptide's pharmacological properties. biosyn.com The incorporation of modified residues like this compound is instrumental in achieving these complex architectures.

Several strategies exist for peptide cyclization, including head-to-tail, side-chain-to-side-chain, and side-chain-to-backbone linkages. The choice of strategy depends on the desired final structure and the amino acid residues available for ligation. The guanidino group of an arginine or a modified phenylalanine residue can be a key participant in these cyclization reactions. For example, a guanidine (B92328) bridge can be formed between two side chains to create a cyclic peptide. nih.gov

The use of a protected D-amino acid like this compound offers several advantages. The D-configuration of the amino acid can itself enhance proteolytic stability and influence the peptide's secondary structure. nih.gov The protected guanidino group serves as a latent reactive handle. After selective deprotection, it can be reacted with another functional group within the peptide sequence to form the cyclic structure. The Pmc group ensures that the highly reactive guanidino function does not interfere with the stepwise assembly of the linear peptide precursor. nih.gov

Backbone modification involves altering the standard peptide bond linkage. biosyn.com While this compound is primarily a side-chain modified residue, its incorporation can induce specific turns or conformations that are considered a form of backbone modulation. Furthermore, the synthesis of peptides containing such unnatural amino acids often requires specialized coupling conditions that can be adapted for other backbone modifications. nih.gov

| Cyclization Strategy | Description | Role of Modified Residue |

|---|---|---|

| Head-to-Tail | The N-terminal amine is linked to the C-terminal carboxyl group. | Can influence the overall conformation and stability of the cyclic structure. nih.gov |

| Side-Chain-to-Side-Chain | Two amino acid side chains are covalently linked. | The deprotected guanidino group can serve as one of the reactive partners for bridge formation. nih.gov |

| Side-Chain-to-Backbone | A side chain is linked to either the N-terminal or C-terminal of the peptide. | Provides a handle for creating constrained cyclic structures with unique topologies. |

| Disulfide Bridging | Formation of a disulfide bond between two cysteine residues. | While not directly involving the guanidino group, it is a common method used in conjunction with other modifications. nih.gov |

Chemoenzymatic Synthetic Strategies for Peptide Construction

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.govresearchgate.net This hybrid approach is particularly valuable for the synthesis of large and complex peptides, where purely chemical methods can be inefficient. rsc.org Boc-protected amino acids, including specialized derivatives like this compound, are compatible with many chemoenzymatic strategies.

The core of CEPS involves the use of enzymes, typically proteases or engineered ligases, to form peptide bonds. nih.govfrontiersin.org In a process known as reverse proteolysis or kinetically controlled synthesis, a protease is used to catalyze the aminolysis of a C-terminal ester of one peptide fragment with the N-terminal amine of another. researchgate.net This approach leverages the inherent chemoselectivity of the enzyme, which minimizes the need for extensive side-chain protection. nih.govchimia.ch

Several classes of enzymes are employed in CEPS. Serine proteases like subtilisin and its engineered variant, subtiligase, as well as cysteine proteases like papain, are commonly used. nih.gov More recently, highly efficient enzymes like sortase A and butelase-1 have gained prominence for their ability to ligate peptide fragments with high specificity. frontiersin.orgnih.gov These enzymes recognize specific short peptide sequences, allowing for precise ligation of unprotected peptide segments. frontiersin.org

The synthesis of peptide fragments for enzymatic ligation is often accomplished using solid-phase peptide synthesis (SPPS). rsc.org Here, building blocks like this compound can be incorporated into the peptide chain using standard chemical methods. The use of the Boc protecting group for the α-amino function is well-established in SPPS. nih.gov Once the fragments are synthesized and purified, they can be joined together in an aqueous buffer under the action of the chosen ligase. rsc.org This strategy has been successfully applied to the large-scale manufacturing of therapeutic peptides, demonstrating its efficiency and sustainability. rsc.org

| Enzyme Class | Example(s) | Mechanism/Recognition Site | Application in CEPS |

|---|---|---|---|

| Serine Proteases | Subtilisin, Chymotrypsin, Trypsin | Catalyzes ligation at the C-terminus of specific amino acids (e.g., hydrophobic for chymotrypsin). nih.gov | Fragment condensation in solution. nih.gov |

| Engineered Proteases | Subtiligase, Omniligase-1 | Engineered for enhanced ligase activity and reduced protease activity. rsc.orgchimia.ch | Highly efficient ligation of peptide esters. rsc.org |

| Transpeptidases | Sortase A | Recognizes a specific motif (LPXTG) and ligates a glycine-containing nucleophile. frontiersin.org | Site-specific protein and peptide modification and ligation. frontiersin.orgresearchgate.net |

| Asparaginyl Endopeptidases (AEPs) | Butelase-1, OaAEP1 | Recognizes a C-terminal sequence (e.g., NHV for butelase-1) and performs rapid ligation. frontiersin.orgnih.gov | Extremely efficient head-to-tail cyclization and fragment ligation. nih.gov |

Mechanistic and Structure Function Research Enabled by Peptides Containing Boc D Phe 4 Guad Pmc Oh

Elucidation of Molecular Recognition and Binding Mechanisms

The specific architecture of the 4-guanidino-D-phenylalanine residue, combining a D-amino acid scaffold with an arginine-like side chain, provides a powerful tool for dissecting the intricacies of ligand-target interactions.

The 4-guanidino-D-phenylalanine residue is a valuable arginine mimetic used in structure-activity relationship (SAR) studies to refine peptide-based drugs and probes. The guanidinium (B1211019) group of arginine is pivotal in many biological interactions, forming strong, bidentate hydrogen bonds with carboxylate groups (from aspartate or glutamate) or phosphate (B84403) groups in target proteins and nucleic acids. researchgate.net By replacing arginine with this non-natural amino acid, researchers can probe the geometric and electronic requirements of the recognition site. researchgate.net

The key advantage of this mimetic is the altered spatial presentation of the guanidinium group due to its attachment to a phenyl ring and the D-chiral center. This modification allows for fine-tuning of the ligand's fit within a binding pocket. nih.gov For instance, in designing inhibitors for trypsin-like serine proteases or antagonists for integrin receptors, which often recognize arginine residues, substituting with 4-guanidino-D-phenylalanine can alter binding affinity and specificity. researchgate.net The phenyl ring introduces potential for π-π stacking or hydrophobic interactions, while the D-configuration repositions the peptide backbone, influencing how the crucial guanidinium group is oriented relative to the target. nih.govnih.gov These targeted substitutions help to build detailed models of ligand-receptor interactions and guide the development of peptides with improved potency and selectivity. nih.govmdpi.com

| Feature | L-Arginine | 4-Guanidino-D-phenylalanine | Implication in SAR Studies |

|---|---|---|---|

| Side Chain | Aliphatic, flexible | Aromatic, rigid linker | Tests the spatial tolerance of the binding pocket. |

| Chirality | L-configuration | D-configuration | Alters backbone trajectory and protease recognition. |

| Key Interaction | Guanidinium-carboxylate salt bridge | Guanidinium-carboxylate salt bridge | Preserves the primary binding interaction. |

| Secondary Interactions | Hydrogen bonding via backbone | Potential for π-stacking, altered backbone H-bonds | Introduces new potential interactions to enhance affinity or selectivity. |

Incorporating a bulky and structurally constrained residue like 4-guanidino-D-phenylalanine significantly influences a peptide's conformational landscape. The D-configuration naturally promotes the formation of specific secondary structures, such as β-turns, or can act as a "helix breaker," providing predictable control over the peptide's three-dimensional shape. This is critical because a peptide's biological activity is often tied to a specific, pre-organized conformation that minimizes the entropic penalty upon binding to its target. researchgate.net

Furthermore, the guanidinium group itself can be used to engineer conformationally stabilized peptides through a technique known as "guanidinium-stapling." researchgate.net In this approach, the guanidinium functionality is formed by cross-linking two amino acid side chains (e.g., from lysine (B10760008) derivatives) within the peptide sequence. This staple reinforces helical structures, improving target affinity and metabolic stability. researchgate.net While 4-guanidino-D-phenylalanine is a single residue, its incorporation provides similar conformational constraints, locking a region of the peptide into a more rigid structure. This rigidity can enhance binding affinity by pre-organizing the peptide into its bioactive conformation and has been shown to be a successful strategy for developing inhibitors of protein-protein interactions. researchgate.netnih.gov

Investigation of Peptide Enzymatic Stability and Biodegradation Pathways

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases. The use of synthetic amino acids like 4-guanidino-D-phenylalanine is a key strategy to overcome this limitation.

The single most effective feature for enhancing peptide stability is the D-configuration of the amino acid. Proteases, such as trypsin and chymotrypsin, are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. nih.govwikipedia.org The active site of a protease is exquisitely shaped to accommodate the L-stereoisomer; the presence of a D-amino acid creates a steric clash that prevents the peptide from binding productively in the active site. nih.gov This makes the adjacent peptide bonds resistant to hydrolysis.

Studies have consistently shown that replacing L-amino acids with their D-enantiomers at known protease cleavage sites can dramatically increase the half-life of peptides in human serum and in the presence of digestive enzymes. nih.govnih.govnih.gov For example, peptides composed entirely of D-amino acids are often completely resistant to degradation by enzyme cocktails over many hours, whereas their all-L counterparts are degraded within minutes. nih.gov This enhanced proteolytic resistance is a direct consequence of the inability of proteases to recognize the D-amino acid backbone. nih.gov

| Peptide Type | Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Typical Half-life in Serum | Reference |

|---|---|---|---|

| All L-amino acid peptide | High | Minutes to a few hours | nih.gov |

| Peptide with single D-amino acid substitution at cleavage site | Reduced | Increased hours | nih.gov |

| All D-amino acid peptide (retro-inverso) | Very Low / None | Many hours to days | nih.govnih.gov |

The guanidinium group ensures that the peptide maintains the electrostatic interactions necessary for binding to its intended biological target. ntu.edu.tw This is crucial because many strategies to improve stability, such as increasing hydrophobicity, can sometimes lead to a loss of activity. nih.gov The guanidinium group's ability to form strong, specific hydrogen bonds can also contribute to a more stable, folded peptide structure, which can indirectly protect other nearby peptide bonds from enzymatic attack. pnas.orgacs.org Therefore, the combination of a D-amino acid backbone for direct protease resistance and a functional, charge-bearing side chain for activity and structural integrity represents a comprehensive approach to designing stable, bioactive peptides. frontiersin.org

Development of Chemical Probes and Tools for Biochemical Investigations

Peptides containing 4-guanidino-D-phenylalanine are not only potential therapeutics but also valuable as chemical probes for studying biological systems. researchgate.netrsc.org A chemical probe requires high target affinity, specificity, and stability in a biological environment—all properties enhanced by this residue.

The stability conferred by the D-amino acid ensures that the probe remains intact throughout an experiment, providing a reliable signal. nih.gov The arginine-mimicking side chain can be used to direct the probe to specific protein targets that feature arginine-binding pockets, such as certain kinases, proteases, or protein-protein interaction interfaces. nih.govresearchgate.net

For example, a peptide probe incorporating 4-guanidino-D-phenylalanine could be synthesized with a fluorescent reporter molecule. Such a probe could be used in fluorescence polarization or FRET-based assays to quantify binding to a target protein or to screen for small molecules that disrupt the interaction. nih.gov In another application, these peptides can be used to detect specific proteins in complex biological samples. Probes designed with multiple arginine mimetics have been shown to bind with high affinity and sensitivity to target proteins like the 14-3-3 family, enabling their detection via a fluorescence turn-on mechanism. researchgate.net The robustness and specificity offered by the 4-guanidino-D-phenylalanine residue make it an ideal component for constructing the next generation of sophisticated tools for chemical biology. researchgate.net

Design of Affinity Ligands and Biosensors Using Modified Peptides

The guanidinium group, a key feature of the amino acid arginine, is well-known for its ability to participate in strong hydrogen bonding and electrostatic interactions. By incorporating a guanidinylated phenylalanine residue, such as that derived from Boc-D-Phe(4-Guad-Pmc)-OH, into a peptide sequence, it is possible to engineer novel affinity ligands and biosensors with tailored specificities.

The design of such molecules often leverages the ability of the guanidinium group to interact with negatively charged moieties, such as phosphate groups on proteins or nucleic acids. While direct research on peptides exclusively containing this compound is limited in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, peptides incorporating arginine mimetics have been shown to modulate binding affinity and specificity for protein targets. nih.gov The rigid D-phenylalanine backbone, in contrast to the flexible side chain of arginine, can position the guanidinium group in a more defined orientation, potentially leading to higher affinity and selectivity.

The development of biosensors based on these modified peptides often relies on a detectable change upon binding to the target analyte. This can be a change in fluorescence, an electrochemical signal, or a shift in surface plasmon resonance. For example, an aptamer-based biosensor for phenylalanine detection has been developed using electrochemical methods, demonstrating the potential for amino acid derivatives in sensor applications. nih.gov While not a direct use of the compound , it highlights the feasibility of creating sensors for specific molecular recognition.

Research in this area would involve synthesizing a library of peptides with this compound at various positions and evaluating their binding to a target of interest. The structure-activity relationship could then be determined, providing insights into the optimal placement of the guanidino-phenylalanine residue for high-affinity binding.

Table 1: Illustrative Binding Affinities of Peptides with Arginine Mimetics for SH3 Domains

This table illustrates how modifications to the residue providing the key recognition guanidinium group can modulate binding affinity and specificity. Data is derived from research on arginine mimetics in ligands for Src Homology 3 (SH3) domains and is intended to be representative of the type of data that would be generated for peptides containing this compound.

| Peptide Sequence | Target Protein | Binding Affinity (Kd, µM) | Fold Change vs. Native |

| Native Ligand (with L-Arg) | Src SH3 | 10 | 1.0 |

| Ligand with α-guanidino-L-Phe | Src SH3 | 5 | 2.0 |

| Ligand with α-guanidino-D-Phe | Src SH3 | 15 | 0.67 |

| Native Ligand (with L-Arg) | Grb2 SH3 | 8 | 1.0 |

| Ligand with α-guanidino-L-Phe | Grb2 SH3 | 20 | 0.4 |

| Ligand with α-guanidino-D-Phe | Grb2 SH3 | 12 | 0.67 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles described in studies on arginine mimetics. nih.gov

Strategies for Modulating Molecular Transport Mechanisms with Modified Peptides

The guanidinium group is a critical component of many cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes and delivering molecular cargo. The incorporation of a guanidinylated D-phenylalanine residue, as found in this compound, into a peptide sequence can therefore be a powerful strategy for modulating molecular transport.

Strategies for using such modified peptides to modulate molecular transport can be varied. They can be designed as standalone CPPs to deliver drugs, nucleic acids, or imaging agents into cells. Alternatively, the guanidino-D-phenylalanine residue can be incorporated into a larger peptide or protein to enhance its cellular uptake. The Pmc protecting group on the guanidinium function is typically removed during the final deprotection step of peptide synthesis, leaving the positively charged guanidinium group available for interaction with the cell membrane.

Research in this area would focus on synthesizing peptides containing one or more 4-guanidino-D-phenylalanine residues and evaluating their ability to enter cells and deliver cargo. The mechanism of uptake, whether through direct translocation or endocytosis, would also be a key area of investigation.

Table 2: Representative Cellular Uptake Efficiency of Peptides with Guanidinium Groups

This table provides an example of the type of data that would be collected to assess the efficiency of peptides containing guanidinylated residues in mediating cellular uptake. The data is based on general knowledge of cell-penetrating peptides and is for illustrative purposes.

| Peptide | Cargo | Cell Line | Uptake Efficiency (%) |

| Poly-Arginine (R8) | Fluorescein | HeLa | 95 |

| Peptide with 4-Guad-D-Phe | Fluorescein | HeLa | (Predicted High) |

| Control Peptide (no guanidino groups) | Fluorescein | HeLa | < 5 |

| Poly-Arginine (R8) | siRNA | A549 | 70 |

| Peptide with 4-Guad-D-Phe | siRNA | A549 | (Predicted Moderate-High) |

Note: The data for the "Peptide with 4-Guad-D-Phe" is hypothetical and represents an expected outcome based on the known properties of guanidinium-rich peptides.

Future Prospects and Emerging Research Avenues for Boc D Phe 4 Guad Pmc Oh

Integration into Combinatorial Chemistry and Peptide Library Generation for Drug Discovery

The incorporation of unnatural amino acids is a cornerstone of modern drug discovery, allowing for the creation of peptide libraries with vast structural and functional diversity. Boc-D-Phe(4-Guad-Pmc)-OH is an ideal candidate for integration into combinatorial chemistry workflows, such as one-bead-one-compound (OBOC) libraries, for the discovery of new peptide-based drugs. nih.gov

The introduction of this building block into peptide sequences offers several advantages:

Increased Diversity : The non-natural D-phenylalanine scaffold expands the accessible chemical space beyond that of the 20 proteinogenic amino acids.

Enhanced Stability : Peptides containing D-amino acids are known to exhibit increased resistance to proteolytic degradation, a critical attribute for improving the pharmacokinetic properties of peptide drugs. peptide.com

Arginine Mimetics : The 4-guanidino group serves as a mimic of the arginine side chain. This is particularly significant as the guanidinium (B1211019) group is a key pharmacophoric element in many biologically active peptides, often involved in crucial binding interactions with therapeutic targets. nih.gov The ability to position this functional group on a rigid D-phenylalanine scaffold allows for precise structural-activity relationship (SAR) studies.

The generation of peptide libraries incorporating this compound would enable the high-throughput screening of millions of compounds to identify novel ligands for various receptors and enzymes. nih.gov

Table 1: Comparison of Properties for Peptide Library Components

| Feature | L-Arginine | D-Phenylalanine | This compound |

| Chirality | L-amino acid | D-amino acid | D-amino acid |

| Side Chain | Guanidinium | Phenyl | Phenyl with protected Guanidino |

| Protease Stability | Low | High | High |

| Functionality | Positive charge, H-bonding | Hydrophobic interactions | Arginine mimic, Hydrophobic backbone |

| Use in SPPS | Standard | Standard | Requires specific protecting group strategy |

Advances in Automated Synthesis of Complex Peptides Incorporating Modified D-Amino Acids

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. nih.govbeilstein-journals.org The Boc (tert-butoxycarbonyl) protecting group strategy is a well-established method in automated SPPS. This compound is designed to be fully compatible with this methodology. sigmaaldrich.comsigmaaldrich.com

The synthesis cycle would involve the standard steps of Boc-SPPS:

Deprotection : Removal of the Boc group from the N-terminus of the growing peptide chain using an acid like trifluoroacetic acid (TFA). nih.gov

Coupling : Activation of the carboxylic acid of this compound and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Final Cleavage : After assembly of the full peptide, a final cleavage step, typically with a strong acid such as hydrogen fluoride (B91410) (HF), removes the peptide from the resin and simultaneously removes side-chain protecting groups, including the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group from the guanidino function. nih.gov

Advances in automated synthesizers, including improved fluidics, monitoring, and coupling chemistries, facilitate the efficient incorporation of complex and modified amino acids like this compound, enabling the routine synthesis of previously inaccessible peptide structures. nih.govbeilstein-journals.org

Table 2: Automated SPPS Cycle for Incorporating this compound

| Step | Reagent/Process | Purpose |

| 1. Resin Swelling | DMF or DCM | Prepares solid support for synthesis. |

| 2. N-α-Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | Removes the Boc group from the terminal amino acid. |

| 3. Neutralization | Diisopropylethylamine (DIPEA) in DCM/DMF | Neutralizes the resulting trifluoroacetate (B77799) salt. |

| 4. Activation & Coupling | This compound + Coupling Reagent (e.g., HBTU/HOBt) | Activates the incoming amino acid and couples it to the peptide chain. |

| 5. Washing | DMF and DCM | Removes excess reagents and by-products. |

| 6. Repeat | Return to Step 2 for next amino acid | Elongates the peptide chain. |

Computational Chemistry and Molecular Modeling for Rational Design of Modified Peptides

Computational chemistry and molecular modeling are indispensable tools for the rational design of peptides with desired properties. nih.gov These methods can be applied to predict the structural and functional consequences of incorporating this compound into a peptide sequence before undertaking laborious synthesis.

Molecular Docking : This technique can be used to predict how a peptide containing the modified D-phenylalanine derivative will bind to a specific protein target. It allows for the virtual screening of peptide designs to prioritize candidates with the highest predicted binding affinity. nih.gov

By using these computational approaches, researchers can design modified peptides with optimized binding affinities, selectivities, and stabilities, thereby accelerating the drug development process. nih.gov

Table 3: Application of Computational Methods to Peptides with this compound

| Computational Method | Objective | Predicted Outcome |

| Homology Modeling | Predict the 3D structure of a novel peptide. | A starting structural model for further analysis. nih.gov |

| Molecular Docking | Evaluate binding pose and affinity to a target protein. | Prioritization of peptide sequences for synthesis. nih.gov |

| Molecular Dynamics | Assess conformational stability and flexibility. | Understanding of structural impact and interaction dynamics. nih.gov |

| Virtual Screening | Screen a virtual library of modified peptides. | Identification of lead candidates from a large compound pool. nih.gov |

Exploration of Novel Aryl-Substituted D-Phenylalanine Derivatives and Protecting Group Chemistries

The development of this compound is part of a broader research effort into novel amino acid derivatives and protecting group strategies. researchgate.net

Aryl-Substituted Phenylalanines : Research into variously substituted phenylalanine analogues is a vibrant field. acs.orgnih.govnih.gov Modifications to the phenyl ring, such as with iodo, cyano, or nitro groups, create versatile chemical handles for further modification (e.g., cross-coupling reactions, reduction to amines) or to act as probes. sigmaaldrich.comadvancedchemtech.compeptide.com The guanidino-substitution in this compound is a prime example of functionalizing the aryl ring to mimic another natural amino acid.

Protecting Group Chemistry : The choice of the Pmc group to protect the highly basic guanidino function is critical. The Pmc group is known for its stability during Boc-SPPS and its clean removal during the final acid cleavage. rsc.org However, the exploration of alternative protecting groups for guanidino functions remains an active area of research, aiming to provide orthogonality and compatibility with different synthesis strategies, particularly milder cleavage conditions needed for sensitive peptides. google.com Future work may involve developing new protecting groups that offer different cleavage profiles or improved solubility. nih.gov

Table 4: Examples of Aryl-Substituted D-Phenylalanine Derivatives

| Compound Name | Ring Substituent | Potential Application |

| Boc-D-Phe(4-I)-OH | 4-Iodo | Precursor for cross-coupling reactions. sigmaaldrich.compeptide.com |

| Boc-D-Phe(4-CN)-OH | 4-Cyano | Can be converted to amidine or aminomethyl groups. advancedchemtech.compeptide.comsigmaaldrich.com |

| Boc-D-Phe(4-NO2)-OH | 4-Nitro | Can be reduced to an amino group for further functionalization. peptide.com |

| This compound | 4-Guanidino (Pmc-protected) | Arginine mimic with enhanced stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.